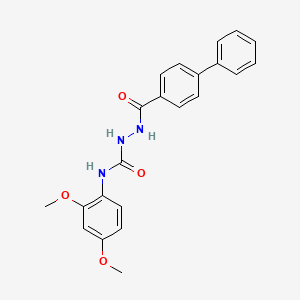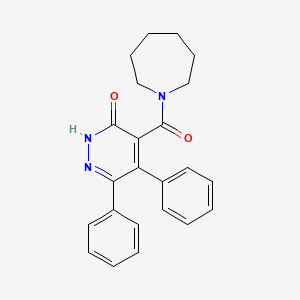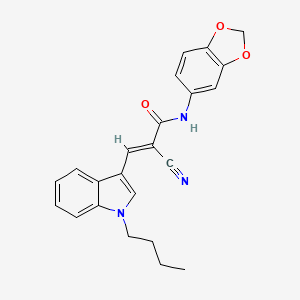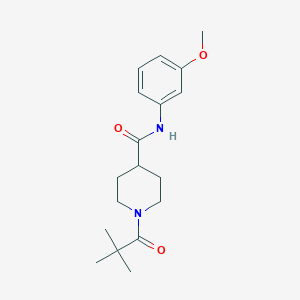
2-(4-biphenylylcarbonyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide
説明
2-(4-biphenylylcarbonyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.15320616 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochromic Materials
One area of application involves the synthesis of novel aromatic polyamides containing pendent triphenylamine (TPA) units, which exhibit anodic electrochromic behavior. For instance, a study by Liou & Chang (2008) describes the synthesis of highly stable anodic electrochromic aromatic polyamides with inherent viscosities ranging from 0.28−0.80 dL/g. These polymers, synthesized via direct phosphorylation polycondensation, were amorphous, demonstrating good solubility in organic solvents and the ability to form tough, flexible films. Their thermal stability was notable, with softening temperatures between 242−282 °C and weight-loss temperatures exceeding 510 °C, showcasing their potential in electrochromic devices and materials (Liou & Chang, 2008).
Polymer Synthesis and Properties
Another research focus is on the synthesis and properties of new polyamides and polyimides derived from dimethyl-biphenylene and flexible aryl ether units. Liaw et al. (1998) synthesized aromatic polyamides with inherent viscosities of 1.03–1.48 dl g−1 through direct polycondensation. These polymers displayed amorphous characteristics, excellent solubility in various organic solvents, and high tensile strength (22 to 65 MPa). Their thermal stability was demonstrated by glass transition temperatures ranging from 226 to 273°C and melting temperatures between 392–438°C, with stability up to 400°C. This highlights the potential application of these materials in high-performance polymers for various industrial applications (Liaw, Liaw, & Jeng, 1998).
Metal Complexes and Antimicrobial Activity
Research by Nagesh, Raj, and Mruthyunjayaswamy (2015) on the synthesis and characterization of metal complexes of Schiff base ligands containing the thiazole moiety provides insights into the antimicrobial potential of these compounds. Their study not only characterizes these complexes but also evaluates their antibacterial, antifungal, and DNA cleavage activities, suggesting their application in medicinal chemistry and as potential therapeutic agents (Nagesh, Raj, & Mruthyunjayaswamy, 2015).
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-phenylbenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-18-12-13-19(20(14-18)29-2)23-22(27)25-24-21(26)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYAXCKXKDNOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-ethyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4589794.png)
![Methyl 3-[(3-nitrophenyl)sulfamoyl]benzoate](/img/structure/B4589803.png)

![3-(FURAN-2-CARBONYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B4589809.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4589810.png)
![ETHYL 2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B4589815.png)

![methyl 2-{[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]thio}benzoate](/img/structure/B4589834.png)
![2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B4589840.png)
![3-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4589844.png)
![4-methoxy-N-{[1-(2-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4589849.png)

![N-(3,5-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4589870.png)
![1-(2,3-Dimethylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B4589878.png)
